molecular formula C14H16ClF3N2O B2999745 N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-cyclohexylurea CAS No. 392707-84-5

N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-cyclohexylurea

Cat. No.: B2999745
CAS No.: 392707-84-5
M. Wt: 320.74
InChI Key: QNXXWUCWZJDNQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-N’-cyclohexylurea is a chemical compound known for its unique structural features and potential applications in various fields. This compound contains a trifluoromethyl group, which is known to impart significant chemical stability and biological activity. The presence of a cyclohexyl group further enhances its chemical properties, making it a compound of interest in scientific research and industrial applications.

Scientific Research Applications

N-[4-chloro-3-(trifluoromethyl)phenyl]-N’-cyclohexylurea has several applications in scientific research:

Safety and Hazards

The safety data sheet for 4-Chloro-3-(trifluoromethyl)phenyl isocyanate indicates that it is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and is fatal if inhaled . It is very toxic to aquatic life with long-lasting effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-N’-cyclohexylurea typically involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with cyclohexylamine. The reaction is carried out in a non-chlorinated organic solvent, such as toluene, at a temperature range of 20°C to 60°C. The reaction mixture is stirred until the formation of the desired product is complete .

Industrial Production Methods

In industrial settings, the production of N-[4-chloro-3-(trifluoromethyl)phenyl]-N’-cyclohexylurea follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-3-(trifluoromethyl)phenyl]-N’-cyclohexylurea undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.

    Oxidation and Reduction Reactions: The trifluoromethyl group can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

Major Products Formed

    Substitution Reactions: Products include derivatives where the chloro group is replaced by other nucleophiles.

    Oxidation and Reduction: Products vary depending on the specific conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-chloro-3-(trifluoromethyl)phenyl]-N’-cyclohexylurea stands out due to its unique combination of a trifluoromethyl group and a cyclohexyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclohexylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClF3N2O/c15-12-7-6-10(8-11(12)14(16,17)18)20-13(21)19-9-4-2-1-3-5-9/h6-9H,1-5H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNXXWUCWZJDNQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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